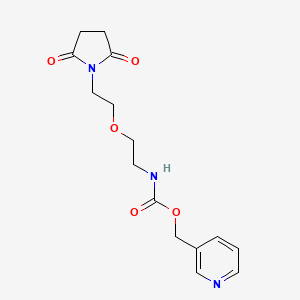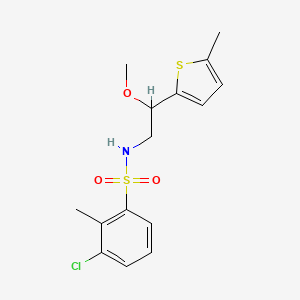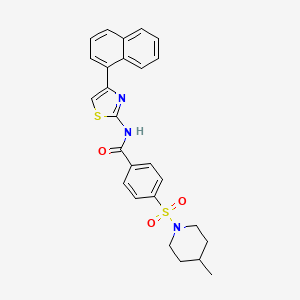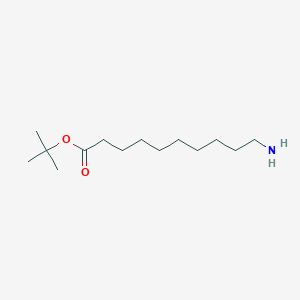
tert-Butyl 10-aminodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl 10-aminodecanoate is a chemical compound with the molecular formula C14H29NO2 . It is a tert-butyl ester of 10-aminodecanoic acid .
Molecular Structure Analysis
The molecular structure of this compound consists of a decanoic acid chain with an amino group at the 10th carbon and a tert-butyl ester group .Chemical Reactions Analysis
The tert-butyl group in chemistry is known for its unique reactivity pattern . It is used in various chemical transformations due to its high efficiency and excellent compatibility with wet methods .Physical And Chemical Properties Analysis
This compound has a boiling point of 312.3±15.0 °C and a density of 0.912±0.06 g/cm3 . The acidity coefficient (pKa) is predicted to be 10.67±0.10 .Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis of Amines
N-tert-butanesulfinyl imines, closely related to tert-butyl 10-aminodecanoate, serve as versatile intermediates for the asymmetric synthesis of amines. This methodology has enabled the efficient synthesis of a wide range of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, as well as alpha- and beta-amino acids. The process involves condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, facilitating the addition of various nucleophiles, and employing the tert-butanesulfinyl group as a powerful chiral directing group. This approach has proven to be highly effective for synthesizing structurally diverse amines with significant potential in pharmaceuticals and fine chemicals (Ellman, Owens, & Tang, 2002).
NMR Tagging for High-Molecular-Weight Systems
O-tert-butyltyrosine, another compound similar to this compound, showcases the application of the tert-butyl group as an NMR tag in high-molecular-weight systems. This feature facilitates the observation of solvent-exposed tert-butyl groups in one-dimensional (1)H NMR spectra without isotope labeling, offering a novel approach for studying protein structures and interactions in solution. This methodology enables quantitative measurements of ligand binding affinities with submicromolar precision, illustrating the tert-butyl group's utility in biochemistry and molecular biology research (Chen et al., 2015).
Development of Antimalarial Agents
The tert-butyl group has been explored in the development of novel antimalarial agents, such as N-tert-butyl isoquine (GSK369796). This molecule was designed based on comprehensive chemical and pharmacological criteria, showing promising activity against Plasmodium falciparum in vitro and in vivo. The research underscores the tert-butyl group's role in medicinal chemistry, highlighting its potential to contribute to the development of affordable and effective treatments for malaria (O’Neill et al., 2009).
Synthesis of Functionalized Amino Acid Derivatives
Research on functionalized amino acid derivatives, including those related to this compound, demonstrates the compound's potential in designing new anticancer agents. The synthesis and evaluation of a series of these derivatives have revealed compounds with significant cytotoxicity against human cancer cell lines, offering insights into the development of novel therapeutics (Kumar et al., 2009).
Terahertz Spectroscopy and Imaging
Although not directly related to this compound, the application of terahertz (THz) spectroscopy and imaging in biomedical research is noteworthy. This technology, characterized by its noninvasive and nonionizing properties, has been used to study a wide range of biomolecules, including amino acids. THz spectroscopy's ability to provide unprecedented sensing capabilities illustrates the broader context of scientific research applications where related compounds and techniques can be utilized for innovative biomedical explorations (Yang et al., 2016).
Wirkmechanismus
Target of Action
Compounds with a tert-butyl group have been known to interact with various targets such as ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, biphenyl-2,3-diol 1,2-dioxygenase, and calmodulin . These targets play crucial roles in various biological processes, including protein synthesis, glycolysis, protein maturation, and calcium signaling .
Mode of Action
Compounds with a tert-butyl group are known for their unique reactivity patterns due to the crowded tert-butyl group . This reactivity allows them to interact with their targets in specific ways, leading to changes in the targets’ functions .
Biochemical Pathways
The tert-butyl group is known to be involved in various chemical transformations and has relevance in nature, including its implication in biosynthetic and biodegradation pathways .
Result of Action
The tert-butyl group’s unique reactivity pattern can lead to various changes in the function of its targets, potentially affecting cellular processes .
Biochemische Analyse
Biochemical Properties
The tert-butyl group in “tert-Butyl 10-aminodecanoate” has unique reactivity patterns due to its crowded structure. It has been used in various chemical transformations and has implications in biosynthetic and biodegradation pathways
Cellular Effects
The cellular effects of “this compound” are not well-studied. Related compounds with tert-butyl groups have shown effects on cellular processes. For example, tert-butyl alcohol has been identified as an OH radical inhibitor, affecting the degradation of certain organic compounds .
Molecular Mechanism
The tert-butyl group is known to exhibit unique reactivity patterns due to its crowded structure, which could influence its interactions with biomolecules .
Temporal Effects in Laboratory Settings
The temporal effects of “this compound” in laboratory settings are not well-documented. Related compounds with tert-butyl groups have shown changes in their effects over time. For example, the insertion of tert-butyl groups in certain compounds has been shown to affect the energy levels of molecular orbitals .
Metabolic Pathways
Related compounds with tert-butyl groups have been shown to be involved in co-metabolic biodegradation pathways .
Subcellular Localization
The subcellular localization of “this compound” is not well-documented. Related compounds with tert-butyl groups have been studied for their subcellular localization. For example, the telomerase reverse transcriptase (TERT), which contains a tert-butyl group, has been found to localize to nucleoli within the nucleus .
Eigenschaften
IUPAC Name |
tert-butyl 10-aminodecanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO2/c1-14(2,3)17-13(16)11-9-7-5-4-6-8-10-12-15/h4-12,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQZRHLBZJLSLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
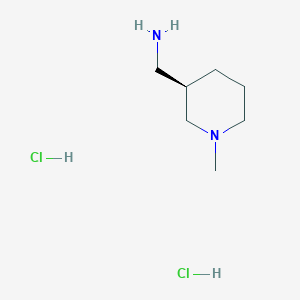
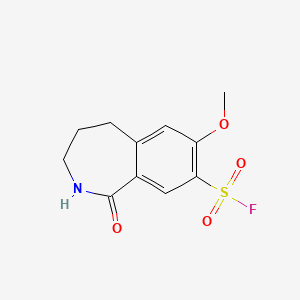
![Rac-(2s,3ar)-3a-methylhexahydropyrrolo[1,2-b]isothiazole-2-carboxylic acid 1,1-dioxide](/img/structure/B2839838.png)

![1-[7-(4-Hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B2839840.png)
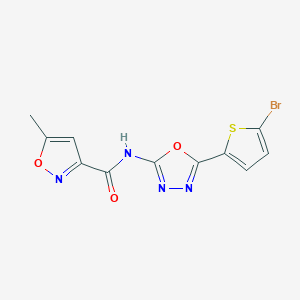
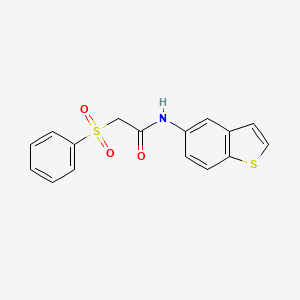
![Ethyl 6-methyl-4-[5-(2-nitrophenyl)furan-2-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2839845.png)

![N-[1-(4-methoxybenzyl)-2,5,6-trimethyl-1H-1,3-benzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2839848.png)
